tert-butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a formylphenyl group, and a propan-2-yl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-formylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .
Medicine: It is used in the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the carbamate group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler derivative used in similar applications but lacks the formylphenyl group.
tert-Butyl N-(4-formylbenzyl)carbamate: A closely related compound with similar chemical properties and applications
Uniqueness: tert-Butyl N-[1-(4-formylphenyl)propan-2-yl]carbamate is unique due to the presence of both the formyl and propan-2-yl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
CAS No. |
2648948-80-3 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.3 |
Purity |
93 |
Origin of Product |
United States |
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